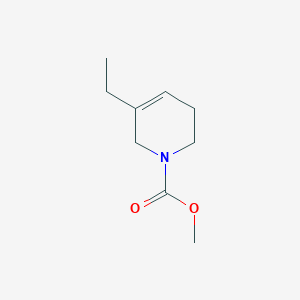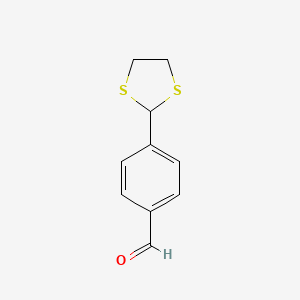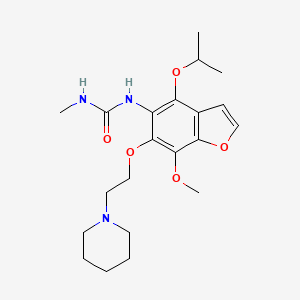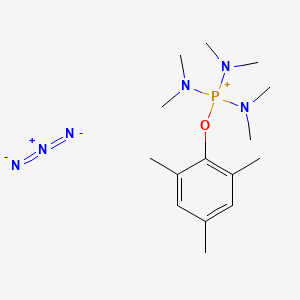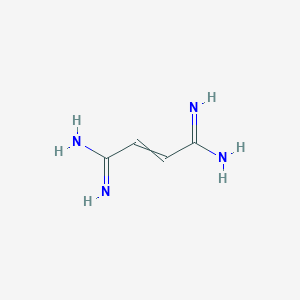
But-2-enediimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
But-2-enediimidamide is an organic compound characterized by the presence of two amidine groups attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of But-2-enediimidamide typically involves the reaction of but-2-ene with suitable amidine precursors under controlled conditions. One common method involves the use of but-2-ene-1,4-diamine as a starting material, which is then reacted with formamidine or other amidine sources in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
But-2-enediimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imides or nitriles.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: The amidine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, alkoxides, and amines can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include imides, nitriles, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
But-2-enediimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: this compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which But-2-enediimidamide exerts its effects involves interactions with specific molecular targets. The amidine groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
But-2-ene: A simple alkene with similar structural features but lacking the amidine groups.
But-2-enamide: Contains an amide group instead of amidine, leading to different chemical properties.
But-2-enediimine: Similar structure but with imine groups instead of amidine.
Uniqueness
But-2-enediimidamide is unique due to the presence of two amidine groups, which confer distinct reactivity and binding properties. This makes it a valuable compound for various applications that require specific interactions with biological or chemical targets.
Properties
CAS No. |
76202-52-3 |
|---|---|
Molecular Formula |
C4H8N4 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
but-2-enediimidamide |
InChI |
InChI=1S/C4H8N4/c5-3(6)1-2-4(7)8/h1-2H,(H3,5,6)(H3,7,8) |
InChI Key |
LROSJDIFFSJKOO-UHFFFAOYSA-N |
Canonical SMILES |
C(=CC(=N)N)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2H-1,3-Benzodioxol-5-yl)-1-phenylethyl]acetamide](/img/structure/B14451501.png)
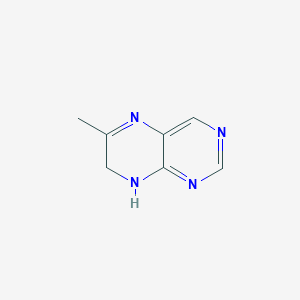

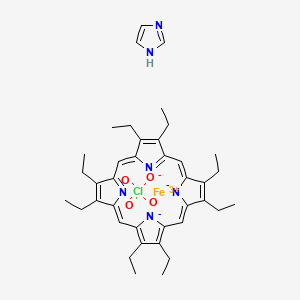
![N-propan-2-yl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14451515.png)
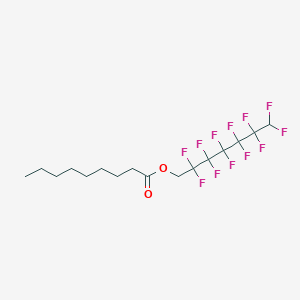
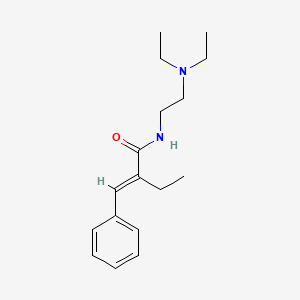
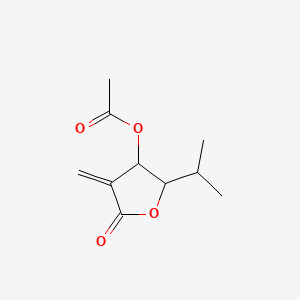

![1-[4-(4-Bromobutan-2-yl)phenyl]ethan-1-one](/img/structure/B14451543.png)
